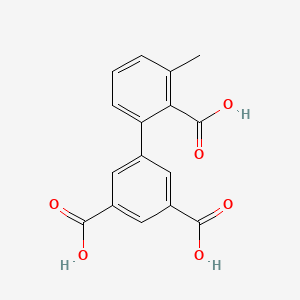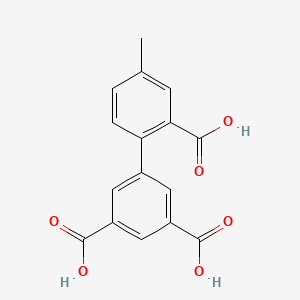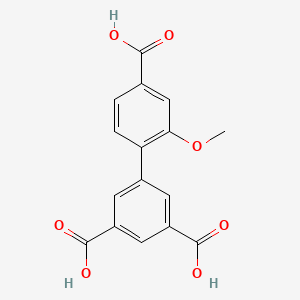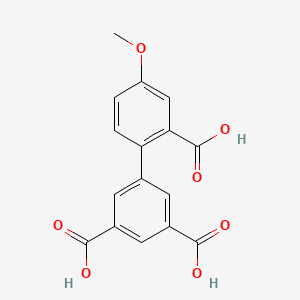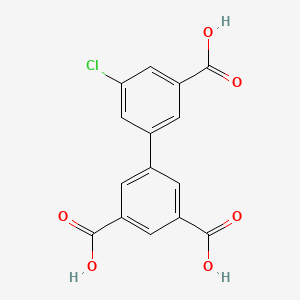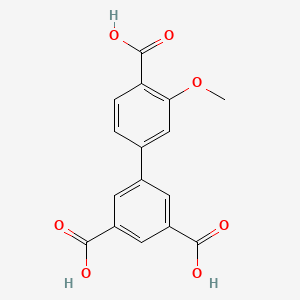
4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid (also referred to as 4-DPMB) is an organic compound with a molecular weight of 238.2 g/mol. It is a white crystalline solid and is soluble in water, methanol, and ethanol, with a melting point of 208-210°C. 4-DPMB has a wide range of applications in the fields of scientific research and laboratory experiments.
科学的研究の応用
4-DPMB is a useful compound in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a substrate for the enzyme transglutaminase, which is involved in the formation of crosslinks between proteins. It is also used to study the structure and function of enzymes, as well as to investigate the effects of various drugs on enzyme activity. In addition, 4-DPMB is used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.
作用機序
4-DPMB is a substrate for transglutaminase, an enzyme involved in the formation of crosslinks between proteins. Transglutaminase catalyzes the formation of covalent bonds between lysine and glutamine residues in proteins, resulting in the formation of protein crosslinks. The reaction is catalyzed by the enzyme’s active site, which binds to the substrate and facilitates the formation of the covalent bond.
Biochemical and Physiological Effects
4-DPMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. In addition, 4-DPMB has been shown to inhibit the formation of protein crosslinks, which may be important in the regulation of cell-cell adhesion. It has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.
実験室実験の利点と制限
4-DPMB is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Its solubility in water, methanol, and ethanol makes it easy to work with in a variety of solvents. However, it is important to note that 4-DPMB can be toxic if ingested or inhaled, and should be handled with care.
将来の方向性
The potential applications of 4-DPMB in the fields of biochemistry, molecular biology, and medicine are vast. Further research is needed to better understand the biochemical and physiological effects of 4-DPMB, as well as to explore its potential as a therapeutic agent. Additionally, further research is needed to develop methods for the synthesis and purification of 4-DPMB, as well as for the development of more efficient and cost-effective methods for its use in laboratory experiments. Finally, further research is needed to explore the potential of 4-DPMB as a diagnostic tool, as well as to investigate its potential as an imaging agent.
合成法
4-DPMB can be synthesized by the reaction of 3,5-dicarboxyphenylacetic acid with 2-methoxybenzoyl chloride in the presence of a base and a solvent. This reaction is carried out at room temperature, and the product is then purified by recrystallization.
特性
IUPAC Name |
5-(4-carboxy-3-methoxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-23-13-7-8(2-3-12(13)16(21)22)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYXEYVJWAUQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691891 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-86-2 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



